Tert-butyl (1-(5-hydroxypent-2-YN-1-YL)piperidin-4-YL)carbamate
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Overview
Description
Tert-butyl (1-(5-hydroxypent-2-YN-1-YL)piperidin-4-YL)carbamate is a chemical compound with the molecular formula C14H24N2O3 It is a derivative of piperidine and is characterized by the presence of a tert-butyl carbamate group and a hydroxypentynyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (1-(5-hydroxypent-2-YN-1-YL)piperidin-4-YL)carbamate typically involves the following steps:
Starting Materials: The synthesis begins with piperidine and tert-butyl carbamate as the primary starting materials.
Formation of the Hydroxypentynyl Side Chain: The hydroxypentynyl side chain is introduced through a series of reactions, including alkylation and hydroxylation.
Coupling Reaction: The hydroxypentynyl side chain is then coupled with the piperidine ring using appropriate coupling reagents and conditions.
Final Product Formation: The final product, this compound, is obtained after purification and characterization.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (1-(5-hydroxypent-2-YN-1-YL)piperidin-4-YL)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The alkyne group can be reduced to form alkanes or alkenes.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents for substitution reactions include alkyl halides and nucleophiles.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Tert-butyl (1-(5-hydroxypent-2-YN-1-YL)piperidin-4-YL)carbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-butyl (1-(5-hydroxypent-2-YN-1-YL)piperidin-4-YL)carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (1-(6-bromo-3-chloroquinolin-4-yl)piperidin-4-yl)carbamate: Similar in structure but contains a quinoline ring.
Tert-butyl (1-oxo-1-phenylhex-5-yn-2-yl)carbamate: Similar in structure but contains a phenyl group
Uniqueness
Tert-butyl (1-(5-hydroxypent-2-YN-1-YL)piperidin-4-YL)carbamate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications .
Properties
Molecular Formula |
C15H26N2O3 |
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Molecular Weight |
282.38 g/mol |
IUPAC Name |
tert-butyl N-[1-(5-hydroxypent-2-ynyl)piperidin-4-yl]carbamate |
InChI |
InChI=1S/C15H26N2O3/c1-15(2,3)20-14(19)16-13-7-10-17(11-8-13)9-5-4-6-12-18/h13,18H,6-12H2,1-3H3,(H,16,19) |
InChI Key |
GZODZPKMZAPQJL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)CC#CCCO |
Origin of Product |
United States |
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